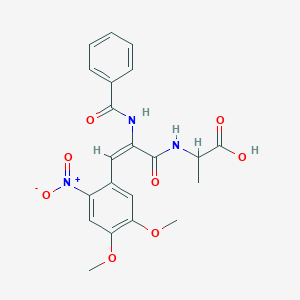

![molecular formula C20H18N2O4S2 B407215 N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide CAS No. 300559-25-5](/img/structure/B407215.png)

N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.5g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Rhodanine derivatives have been synthesized and evaluated for their potential as antimicrobial agents against a variety of bacterial, mycobacterial, and fungal pathogens. Some derivatives have shown significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as methicillin-resistant Staphylococcus aureus (MRSA) among Gram-positive bacteria. The activity against Gram-negative and fungal pathogens was found to be marginal in some cases, indicating a selective efficacy profile (Krátký, Vinšová, & Stolaříková, 2017). Further investigations into rhodanine-based molecules synthesized through efficient procedures have also highlighted their antimicrobial properties, particularly against bacterial strains like Pseudomonas aeruginosa and Escherichia coli, and fungal strains such as Candida albicans and Aspergillus niger (Rana, Desai, & Jauhari, 2014).

Anti-inflammatory Activity

Studies have also explored rhodanine derivatives for their anti-inflammatory properties. Derivatives synthesized from specific reactions demonstrated significant anti-inflammatory activity, showcasing the versatility of the rhodanine scaffold in the development of potential anti-inflammatory agents (Sunder & Maleraju, 2013).

Antidiabetic Potential

The inhibition of aldose reductase, an enzyme involved in diabetic complications, by rhodanine-3-acetamide derivatives, highlights another significant application of these compounds. Certain derivatives have shown promising in vitro inhibitory potential against aldose and aldehyde reductase enzymes, suggesting their utility in managing diabetic complications. The most potent compounds against aldose reductase showcased higher inhibition than standard drugs, indicating their potential as effective antidiabetic agents (Bacha et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a multifunctional copper-containing enzyme that plays a crucial role in the production of melanin, a pigment responsible for skin color .

Mode of Action

The compound interacts with tyrosinase through uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding. The 3-ethoxy-4-hydroxybenzylidene ring of the compound fits well in the active site of the enzyme, forming π-aryl interactions with Ala286 and Val283 . The 4-OH of the hydroxybenzylidene ring forms interactions with the imidazole group of His85 and His263 .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting tyrosinase . This enzyme catalyzes the hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA), and the oxidation of DOPA to dopaquinone . By inhibiting tyrosinase, the compound prevents the formation of melanin, thereby affecting skin pigmentation.

Result of Action

By inhibiting tyrosinase, the compound can potentially reduce melanin production, leading to a decrease in skin pigmentation . This makes it a potential candidate for treating hyperpigmentation disorders and for use in the cosmetic industry as a skin-whitening agent .

Propiedades

IUPAC Name |

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-2-26-16-10-14(8-9-15(16)23)11-17-19(25)22(20(27)28-17)21-18(24)12-13-6-4-3-5-7-13/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXLJWOCCUSFLO-BOPFTXTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-[2,2,6,7-tetramethyl-3-sulfanylidene-1-(thiophene-2-carbonyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B407133.png)

![1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B407135.png)

![Ethyl 2-({[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B407142.png)

![3-amino-6-(4-methylphenyl)-4-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407143.png)

![3-amino-N-(2-bromo-4-methylphenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407144.png)

![N-[1-[(4-hydroxyanilino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B407147.png)

![N-[1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B407148.png)

![N-[1-[(2-hydroxyanilino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B407150.png)

![N-(2-(2-thienyl)-1-{[3-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide](/img/structure/B407151.png)

![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]thio}-6-thien-2-ylnicotinonitrile](/img/structure/B407153.png)

![3-(4-fluorophenyl)-2-[2-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-4-yl]acrylonitrile](/img/structure/B407155.png)